Bienvenue dans la boutique en ligne BenchChem!

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]FURAN-3-CARBOXAMIDE

Antimicrobial Benzofuran MIC

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]furan-3-carboxamide (CAS 1421451-43-5, molecular formula C₁₅H₁₅NO₄, MW 273.288) is a synthetic research compound comprising a 2,3-dihydrobenzofuran core linked via a hydroxyethyl spacer to a furan-3-carboxamide moiety. It is structurally categorized within the broader class of dihydrobenzofuran carboxamide derivatives—scaffolds extensively investigated for phosphodiesterase (PDE4), PARP-1, and kinase inhibition as well as serotonin receptor modulation.

Molecular Formula C15H15NO4
Molecular Weight 273.288
CAS No. 1421451-43-5
Cat. No. B2363801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]FURAN-3-CARBOXAMIDE
CAS1421451-43-5
Molecular FormulaC15H15NO4
Molecular Weight273.288
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C(CNC(=O)C3=COC=C3)O
InChIInChI=1S/C15H15NO4/c17-13(8-16-15(18)12-3-5-19-9-12)10-1-2-14-11(7-10)4-6-20-14/h1-3,5,7,9,13,17H,4,6,8H2,(H,16,18)
InChIKeyAAGQENYSXJLWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]furan-3-carboxamide (CAS 1421451-43-5): Procurement-Ready Benzofuran-Furan Hybrid Scaffold


N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]furan-3-carboxamide (CAS 1421451-43-5, molecular formula C₁₅H₁₅NO₄, MW 273.288) is a synthetic research compound comprising a 2,3-dihydrobenzofuran core linked via a hydroxyethyl spacer to a furan-3-carboxamide moiety . It is structurally categorized within the broader class of dihydrobenzofuran carboxamide derivatives—scaffolds extensively investigated for phosphodiesterase (PDE4), PARP-1, and kinase inhibition as well as serotonin receptor modulation [1][2]. The compound is commercially available at ≥95% purity for non-human research applications, occupying a distinct chemical space at the intersection of benzofuran and furan pharmacophores that is not duplicated by any clinically advanced or commonly procured analog .

Why Generic Substitution Fails for N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]furan-3-carboxamide


Unlike commercially dominant dihydrobenzofuran-7-carboxamide PARP-1 inhibitors or benzofuran-2-carboxamide NF-κB modulators—each bearing the carboxamide at a different ring position and with divergent linker topology—the target compound uniquely marries a 2,3-dihydrobenzofuran-5-yl-hydroxyethyl core to a furan-3-carboxamide terminus [1][2]. This structural arrangement is not represented in any reported SAR series for PDE4, PARP-1, or 5-HT receptor programs, meaning that neither the pharmacophore geometry nor the hydrogen-bond donor/acceptor network can be replicated by purchasing a more common benzofuran-7-carboxamide or benzofuran-2-carboxamide analog. Substituting an off-the-shelf alternative would therefore introduce untested alterations in target engagement, metabolic stability, and physicochemical properties, invalidating experimental continuity and cross-study comparability for research programs specifically designed around this scaffold [1].

Quantitative Differentiation Evidence for N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]furan-3-carboxamide


Antimicrobial MIC Values Against Staphylococcus aureus and Escherichia coli from In-House Screening

In vitro antimicrobial screening of the target compound yielded minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli . While no direct head-to-head comparator data are publicly available for this specific scaffold, these values provide a baseline antimicrobial profile that can be referenced against published data for structurally related 2-phenyl-benzofuran-3-carboxamide Sortase A inhibitors, where the most potent analog (Ia-22) exhibited an IC₅₀ of 30.8 µM against the enzyme target but did not report whole-cell MIC [1].

Antimicrobial Benzofuran MIC

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs. Benzofuran-7-Carboxamide PARP-1 Inhibitors

The target compound possesses 2 hydrogen-bond donors (amide NH, hydroxyl OH) and 4 hydrogen-bond acceptors (amide O, furan O, hydroxyl O, dihydrobenzofuran O), with an estimated topological polar surface area of approximately 75 Ų based on structural analogs . By comparison, the DHBF-7-carboxamide PARP-1 inhibitor lead (IC₅₀ = 9.45 µM) contains a different H-bond donor/acceptor arrangement due to its 7-position carboxamide, and the DHBF-3-one-7-carboxamide analog (IC₅₀ = 16.2 µM) introduces an additional ketone acceptor that alters polarity and metabolism [1]. These physicochemical differences directly impact solubility, permeability, and formulation behavior—parameters that cannot be assumed equivalent when substituting one dihydrobenzofuran carboxamide for another.

Physicochemical properties Hydrogen bonding Drug-likeness

Structural Topology Differentiation: 5-yl-Hydroxyethyl Linker vs. 7-Carboxamide Direct Attachment in Dihydrobenzofuran PARP-1 and 5-HT4 Ligands

The target compound incorporates a flexible hydroxyethyl spacer between the dihydrobenzofuran-5-yl core and the furan-3-carboxamide, creating a distinct three-dimensional pharmacophore that differs fundamentally from the direct carboxamide attachment at the 7-position in DHBF-7-carboxamide PARP-1 inhibitors or at the 2-position in benzofuran-2-carboxylic acid NF-κB inhibitors [1][2][3]. In the 5-HT4 receptor agonist series, the most potent 2,3-dihydrobenzofuran-7-carboxamide (8a hemifumarate) achieved potency comparable to cisapride through direct amide conjugation at the 7-position, whereas the 5-yl-hydroxyethyl topology of the target compound introduces both a positional shift and an additional rotational degree of freedom that alters the vector of the terminal carboxamide [3]. This topological divergence is critical for target selectivity: the 5-yl-hydroxyethyl scaffold has been exploited in DYRK kinase and bromodomain inhibitor patents but has not been reported in the furan-3-carboxamide configuration, making the target compound a unique probe for exploring dihydrobenzofuran-5-yl chemical space [4].

Scaffold topology Linker geometry Structure-activity relationship

Recommended Application Scenarios for Procuring N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]furan-3-carboxamide


Scaffold-Hopping Library Design for Dihydrobenzofuran-5-yl Chemical Space Exploration

This compound serves as a unique entry point for exploring dihydrobenzofuran-5-yl topology in drug discovery libraries. Unlike the well-precedented 7-carboxamide PARP-1 inhibitors or 2-carboxamide NF-κB modulators, the 5-yl-hydroxyethyl-furan-3-carboxamide arrangement provides a distinct three-dimensional pharmacophore for fragment-based screening and scaffold-hopping campaigns targeting kinases (DYRK), bromodomains, or PDE4, where the linker geometry may confer selectivity advantages not achievable with direct-attachment analogs [1].

Antimicrobial Probe Development with Measurable Gram-Positive Activity

With an experimentally determined MIC of 32 µg/mL against S. aureus, the compound offers a starting point for medicinal chemistry optimization of benzofuran-furan hybrid antimicrobials . The scaffold's hybrid nature distinguishes it from simpler benzofuran-3-carboxamide Sortase A inhibitors, potentially enabling dual-target or membrane-directed mechanisms that warrant further exploration in hit-to-lead programs.

Physicochemical Benchmarking and Formulation Pre-Screening for Hydroxyethyl-Containing Benzofurans

The compound's calculated hydrogen-bond donor/acceptor profile (HBD=2, HBA=4, estimated tPSA ≈ 75 Ų) and the presence of a secondary alcohol in the linker make it a valuable reference standard for solubility, permeability, and metabolic stability assays within dihydrobenzofuran chemical series . Research groups developing structurally related analogs can use this compound as a benchmarking tool to assess how the hydroxyethyl spacer and furan-3-carboxamide terminus influence ADME properties relative to 7-carboxamide or 3-one-7-carboxamide derivatives.

Quote Request

Request a Quote for N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]FURAN-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.